tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate
Overview
Description
tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate: is an organic compound with the molecular formula C11H23NO3 and a molecular weight of 217.31 g/mol . It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxy-3,3-dimethylbutylamine. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a solvent like dichloromethane . The reaction mixture is cooled to 0-5°C, and the tert-butyl carbamate is added dropwise. The reaction is allowed to proceed for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound .
Scientific Research Applications
tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule . The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
tert-butyl N-(2,3-dihydroxypropyl)carbamate: Used as a protecting group for amines and in the preparation of isobaric mix solutions.
tert-butyl (trans-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate: Used in the synthesis of azetidine and piperidine carbamates.
Tris (4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: Used as a stabilizer in polymers and as an antioxidant.
Uniqueness: tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate is unique due to its specific structure, which provides both steric hindrance and a hydroxyl group for further functionalization. This makes it a versatile compound in organic synthesis and various scientific research applications .
Biological Activity
Tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate, commonly referred to as M4 , is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and mechanisms of action based on diverse research findings.
M4 is synthesized through a multi-step process that involves the reaction of tert-butyl carbamate with specific amine derivatives. The chemical structure can be represented as follows:
The compound includes a tert-butyl group, which is known to influence its solubility and biological activity. The introduction of the hydroxyl and dimethylbutyl moieties enhances its interaction with biological targets.
Inhibition of Amyloid Beta Aggregation
One of the most notable biological activities of M4 is its ability to inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in Alzheimer’s disease. In vitro studies demonstrated that M4 can act as both a β-secretase and an acetylcholinesterase inhibitor, effectively preventing Aβ aggregation and fibril formation from Aβ1-42 .
Key Findings:
- In Vitro Studies: M4 showed moderate protective effects in astrocytes against Aβ1-42 toxicity by reducing levels of TNF-α and free radicals.
- In Vivo Studies: While M4 exhibited some efficacy in preventing Aβ deposition in a scopolamine-induced model, it did not perform as well as the standard treatment galantamine .
Cytotoxicity Against Cancer Cells
M4 has also been evaluated for its anticancer properties. Preliminary studies suggest that compounds similar to M4 exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Table 1: Summary of Cytotoxicity Studies
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
M4 | PC3 (prostate cancer) | 3.38 ± 0.36 | Inhibition of MDH1/2 |
M4 | HeLa (cervical cancer) | 1.53 ± 0.08 | Apoptosis induction |
The mechanisms through which M4 exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity: M4 acts as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease.
- Reduction of Oxidative Stress: By decreasing TNF-α levels and free radical production, M4 mitigates oxidative damage in neuronal cells.
- Interference with Cancer Cell Signaling: Similar compounds have been shown to inhibit pathways such as PI3K/AKT/mTOR, which are critical for cancer cell survival and proliferation .
Alzheimer’s Disease Model
A study conducted using a scopolamine-induced model demonstrated that while M4 reduced Aβ plaque formation, it was less effective than galantamine in vivo. This highlights the need for further optimization to enhance bioavailability and efficacy within the central nervous system .
Cancer Cell Lines
Research on various cancer cell lines indicates that M4 may possess significant anticancer properties, warranting further investigation into its potential as a therapeutic agent against malignancies such as prostate and cervical cancers .
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)15-9(14)12-7-6-11(4,5)8-13/h13H,6-8H2,1-5H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWQGKBJLGTMDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C)(C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450110 | |
Record name | 4-(t-butoxycarbonylamino)-2,2-dimethylbutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179419-05-7 | |
Record name | 4-(t-butoxycarbonylamino)-2,2-dimethylbutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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